molecular formula C13H19N5 B1677341 ML344

ML344

Cat. No.: B1677341
M. Wt: 245.32 g/mol
InChI Key: KTDWVPGNCOUOEH-UHFFFAOYSA-N
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Description

ML344 is a chemical compound known for its role as an agonist of the Vibrio cholerae CqsS transmembrane receptor. This compound is significant in the study of quorum sensing, a process by which bacteria communicate and coordinate their behavior based on population density. This compound acts as an inducer of light production without the need for autoinducers, making it a valuable tool in microbiological research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ML344 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it typically involves organic synthesis techniques such as nucleophilic substitution, condensation reactions, and purification steps like chromatography .

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing large-scale purification techniques such as crystallization or large-scale chromatography .

Chemical Reactions Analysis

Types of Reactions: ML344 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted this compound analogs .

Scientific Research Applications

ML344 has a wide range of scientific research applications, including:

    Chemistry: Used as a probe to study chemical reactions and mechanisms, particularly in the context of quorum sensing.

    Biology: Employed in microbiological research to investigate bacterial communication and behavior.

    Medicine: Potential applications in developing new antimicrobial agents by targeting bacterial communication pathways.

    Industry: Utilized in the development of biosensors and other biotechnological applications .

Mechanism of Action

ML344 exerts its effects by acting as an agonist of the Vibrio cholerae CqsS transmembrane receptor. This receptor is involved in the quorum sensing pathway, which regulates gene expression based on cell population density. By binding to the CqsS receptor, this compound induces light production in the absence of autoinducers, thereby modulating bacterial communication and behavior .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its specific action on the CqsS receptor and its ability to induce light production without autoinducers. This makes it a valuable tool for studying quorum sensing and developing new antimicrobial strategies .

Properties

Molecular Formula

C13H19N5

Molecular Weight

245.32 g/mol

IUPAC Name

1-ethyl-N-[(4-propan-2-ylphenyl)methyl]tetrazol-5-amine

InChI

InChI=1S/C13H19N5/c1-4-18-13(15-16-17-18)14-9-11-5-7-12(8-6-11)10(2)3/h5-8,10H,4,9H2,1-3H3,(H,14,15,17)

InChI Key

KTDWVPGNCOUOEH-UHFFFAOYSA-N

SMILES

CCN1C(=NN=N1)NCC2=CC=C(C=C2)C(C)C

Canonical SMILES

CCN1C(=NN=N1)NCC2=CC=C(C=C2)C(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ML344;  ML-344;  ML 344; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.